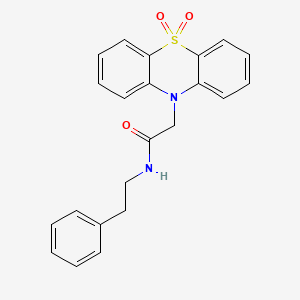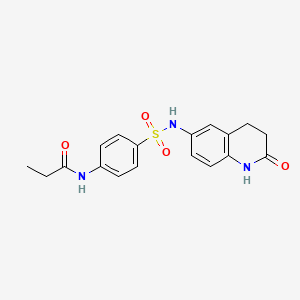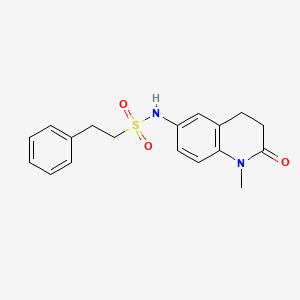![molecular formula C21H20ClN3O4S B11267073 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11267073.png)
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound Description: The compound’s systematic name is . It contains a complex arrangement of heterocyclic rings and substituents.
Structure: The compound consists of a benzofuran ring fused with an oxadiazole ring, along with a sulfonamide group and a chlorophenyl substituent.
Biological Relevance:
Preparation Methods
Synthetic Routes: Unfortunately, I don’t have direct information on the synthetic routes for this compound. designing a synthetic pathway would involve combining appropriate starting materials through reactions like cyclization, substitution, and sulfonation.
Industrial Production: Industrial-scale production methods would likely involve efficient and scalable synthetic processes, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions typical for heterocyclic compounds, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations. For example, oxidation might involve peracids, while reduction could use metal hydrides.
Major Products: Predicting major products would require detailed mechanistic studies or experimental data, which I don’t have access to.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Investigating its biological activity (e.g., antimicrobial, antitumor) would be crucial. It could serve as a lead compound for drug development.
Industry: Its applications in dyes, biocides, or other industrial processes would be worth exploring.
Mechanism of Action
- Unfortunately, I don’t have specific information on the mechanism of action for this compound. understanding its interactions with biological targets (e.g., enzymes, receptors) would be essential.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H20ClN3O4S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C21H20ClN3O4S/c1-4-25(5-2)30(26,27)16-9-10-18-17(12-16)13(3)19(28-18)21-23-20(24-29-21)14-7-6-8-15(22)11-14/h6-12H,4-5H2,1-3H3 |
InChI Key |
IMDKAULUZHEBPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11266996.png)

![4-({3-Methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B11267005.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11267013.png)
![Methyl 3-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11267016.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-isopropylacetamide](/img/structure/B11267017.png)
![ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11267027.png)
![3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B11267033.png)


![4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B11267048.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B11267050.png)
![ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B11267051.png)
![N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11267053.png)
